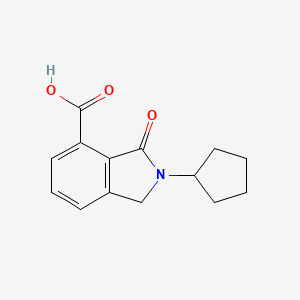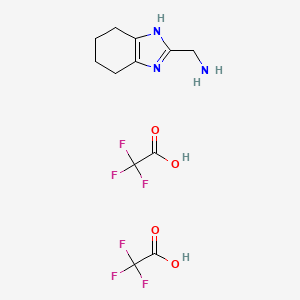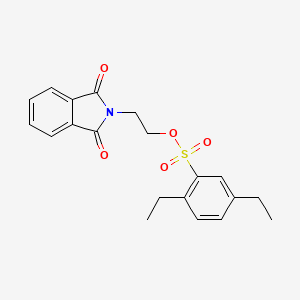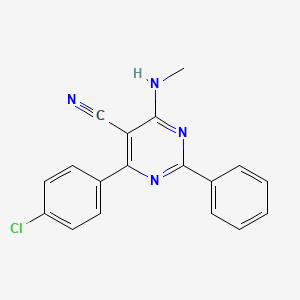![molecular formula C22H24N2O2 B2483453 4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898418-77-4](/img/structure/B2483453.png)
4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide often involves multi-step synthetic routes that leverage the reactivity of pyrroloquinoline precursors. For instance, compounds within this class have been synthesized using strategies such as the reaction of benzohydrazide derivatives with quinoline diones in the presence of an Et3N catalyst, which is noted for its simplicity, high yield, and eco-friendly approach (Largani et al., 2017). Additionally, methodologies employing reductive amination under hydrogenation conditions followed by ester hydrolysis and condensative ring closure have been utilized for constructing the pyrroloquinoline framework (Watts & Bunce, 2018).
Molecular Structure Analysis
The molecular structure of pyrroloquinoline derivatives, including 4-(tert-butyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide, has been elucidated using techniques like X-ray diffraction. These analyses reveal the presence of various conformers and the arrangement of functional groups which significantly influence the molecule's reactivity and interaction properties. For instance, crystalline and molecular structure analyses of related compounds have shown different conformers within the crystal structure, highlighting the structural diversity of this class of compounds (Mashevskaya et al., 2011).
Chemical Reactions and Properties
Pyrroloquinoline derivatives, including the subject compound, undergo various chemical reactions that underscore their rich chemistry. For example, their ability to engage in recyclization reactions under the action of specific reagents, forming new heterocyclic compounds, demonstrates the reactive flexibility of the pyrroloquinoline skeleton (Tretyakov & Maslivets, 2020). Moreover, the palladium-catalyzed intramolecular arylation has been utilized to construct novel tetracyclic structures, highlighting the potential for creating complex molecular architectures (Delest et al., 2004).
Physical Properties Analysis
The physical properties of pyrroloquinoline derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. Studies have shown that these compounds exhibit significant diversity in their physical properties, which can be attributed to the nature of substituents and the molecular conformation. For example, crystal structure analysis has revealed differences in hydrogen bonding and conformer arrangements, which directly impact the compound's physical characteristics (Rambabu et al., 2013).
科学的研究の応用
Synthesis and Antibacterial Activity
A study by Largani et al. (2017) focuses on the synthesis and evaluation of a new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on a molecular hybridization approach. These compounds were synthesized through a reaction involving benzohydrazide derivatives and showed effective in vitro antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This research highlights the potential of pyrroloquinoline-based structures for developing new antibacterial agents (Largani et al., 2017).
GABAA/Benzodiazepine Receptor Interaction
Research by Tenbrink et al. (1994) explores imidazo[1,5-a]quinoxaline amides and carbamates, including compounds with tert-butyl groups, as ligands for the GABAA/benzodiazepine receptor. These compounds exhibit a wide range of intrinsic efficacies and highlight the chemical versatility of pyrroloquinoline derivatives in interacting with neurological targets (Tenbrink et al., 1994).
Catalytic Applications
Kalsi et al. (2017) developed a cobalt-catalyzed C–H bond annulation of benzamides with isonitriles, leading to the synthesis of diverse quinolin-8-yl derivatives. This process demonstrates the utility of quinoline and pyrroloquinoline compounds in facilitating catalytic transformations, with potential applications in the synthesis of complex organic molecules (Kalsi et al., 2017).
Ligand Design for Asymmetric Catalysis
Imamoto et al. (2012) reported on rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups, utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This work showcases the design and application of complex ligands derived from pyrroloquinoline structures for high-precision catalytic processes (Imamoto et al., 2012).
Material Science and Polymerization
Qiao et al. (2011) explored aluminum and zinc complexes supported by pyrrole-based ligands for the catalysis of the ring-opening polymerization of ɛ-caprolactone. The study demonstrates the potential of quinoline and pyrroloquinoline derivatives in the development of catalysts for polymer synthesis, highlighting their role in material science (Qiao et al., 2011).
特性
IUPAC Name |
4-tert-butyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2,3)17-7-4-14(5-8-17)21(26)23-18-12-15-6-9-19(25)24-11-10-16(13-18)20(15)24/h4-5,7-8,12-13H,6,9-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSKXISWXSXEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2483370.png)






![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2483385.png)
![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)

![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)
![3-(1H-indol-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2483390.png)

